Anacardic Acid

Beschreibung

This compound has been reported in Ozoroa insignis, Knema elegans, and other organisms with data available.

isolated from Anacardium occidentale; monophenol monooxygenase inhibito

Eigenschaften

IUPAC Name |

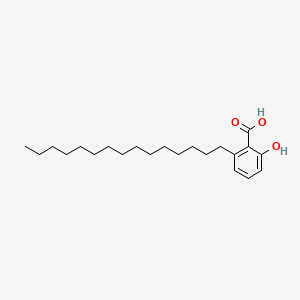

2-hydroxy-6-pentadecylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h15,17-18,23H,2-14,16H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFWQBGTDJIESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168078 | |

| Record name | 6-Pentadecylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16611-84-0, 11034-77-8 | |

| Record name | 6-Pentadecylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Pentadecylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016611840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16611-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Pentadecylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anacardic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anacardic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H693KBS2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

92.5 - 93 °C | |

| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Characterization of Anacardic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacardic acids are phenolic lipids predominantly found in the shell of the cashew nut (Anacardium occidentale). These compounds are gaining significant attention in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antibacterial, antioxidant, and antitumor properties. Structurally, anacardic acids consist of a salicylic acid moiety with a long alkyl or alkenyl side chain (typically C15 or C17) at the C6 position. The degree of unsaturation in this side chain gives rise to a series of isomers with distinct physicochemical and biological properties. This guide provides a comprehensive overview of the chemical characterization of the primary anacardic acid isomers, detailing the analytical methodologies for their separation and identification, quantitative data, and insights into their molecular mechanisms of action.

This compound is a mixture of several related compounds, with the main components being derivatives of salicylic acid with a fifteen-carbon side chain that varies in its degree of unsaturation.[1] These isomers are commonly referred to as saturated (C15:0), monoene (C15:1), diene (C15:2), and triene (C15:3).[1] The general chemical structure of anacardic acids is a salicylic acid substituted with an alkyl chain, which can be either saturated or unsaturated.[2]

Structural Elucidation and Physicochemical Properties

The primary this compound isomers found in cashew nut shell liquid (CNSL) are distinguished by the number of double bonds in their C15 side chain.

| Isomer | Systematic Name | Molecular Formula |

| Saturated | 2-hydroxy-6-pentadecylbenzoic acid | C22H36O3 |

| Monoene | 2-hydroxy-6-(pentadec-8'-enyl)benzoic acid | C22H34O3 |

| Diene | 2-hydroxy-6-(pentadec-8',11'-dienyl)benzoic acid | C22H32O3 |

| Triene | 2-hydroxy-6-(pentadec-8',11',14'-trienyl)benzoic acid | C22H30O3 |

Quantitative Analysis of this compound Isomers

The relative abundance of this compound isomers can vary depending on the source and processing of the cashew nut shell liquid. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantitative analysis of these isomers.

Relative Abundance in Cashew Nut Shell Liquid (CNSL)

| Isomer | Relative Abundance (%) in CNSL (Example 1)[3] | Relative Abundance (%) in CNSL (Example 2)[4] |

| Saturated | Not Reported | Not Reported |

| Monoene | 29.32 | ~20 |

| Diene | 27.06 | ~20 |

| Triene | 43.62 | ~60 |

Biological Activity Data (IC50 Values)

| Isomer | Target Enzyme | IC50 (µg/mL)[1] |

| Monoene (AAn1) | α-glucosidase | 1.78 ± 0.08 |

| Diene (AAn2) | α-glucosidase | 1.99 ± 0.76 |

| Triene (AAn3) | α-glucosidase | 3.31 ± 0.03 |

| Mixture | α-glucosidase | 3.72 ± 2.11 |

Experimental Protocols for Chemical Characterization

Accurate characterization of this compound isomers requires robust analytical methodologies. The following sections detail the key experimental protocols for their separation and identification.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful technique for separating the different this compound isomers. Both normal-phase and reversed-phase chromatography can be effectively utilized.

-

Instrumentation: Agilent 1200 series HPLC or equivalent.[5]

-

Stationary Phase: Chiralpack, IA Chiral column (250 mm x 4.6 mm, 5 µm).[5][6]

-

Mobile Phase: An isocratic mixture of 0.1% trifluoroacetic acid in n-Hexane and Isopropyl alcohol (IPA) in a ratio of 1000:10 (v/v).[5][6]

-

Column Temperature: 25 °C.[5]

-

Injection Volume: 5 µL.[5]

-

Run Time: 30 minutes.[5]

-

Sample Preparation: The sample is dissolved in the mobile phase.[5]

-

Instrumentation: High-performance liquid chromatograph with a diode array detector.[7]

-

Stationary Phase: C18 column (150 × 4.6 mm × 5 μm).[7]

-

Mobile Phase: Isocratic mixture of acetonitrile and water (80:20 v/v), both acidified with acetic acid to pH 3.0.[7]

-

Flow Rate: Not specified, but a typical flow rate for this column dimension is 1.0 mL/min.

-

Detection: Diode array detector, wavelength not specified (typically monitored between 210-280 nm).[7]

-

Sample Preparation: Samples are dissolved in methanol.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[8][9]

GC-MS is employed for the identification and quantification of volatile or derivatized this compound isomers.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.[8]

-

Derivatization: Silylation is a common derivatization technique. N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) diluted 1:1 with anhydrous pyridine is used as the derivatizing agent. The sample is incubated with the reagent at 60°C for 45 minutes.[8]

-

Column: Specific column details are not provided in the search results, but a non-polar capillary column (e.g., DB-5ms) is typically used for this type of analysis.

-

Carrier Gas: Helium.[8]

-

Injection Mode: Split or splitless, depending on the concentration.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used, with a mass scan range appropriate for the derivatized this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound isomers.

-

Instrumentation: Bruker Avance DRX-500 (500 MHz for ¹H and 125 MHz for ¹³C) or equivalent.[4]

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR: Key signals include aromatic protons (~6.75-7.36 ppm) and olefinic protons of the unsaturated side chain (~5.3-5.9 ppm).[4]

-

¹³C NMR: Characteristic signals for the carboxylic acid carbon (~175 ppm), aromatic carbons, and aliphatic carbons of the side chain are observed.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC are used to confirm the connectivity of protons and carbons, providing definitive structural assignments.

Signaling Pathways and Molecular Targets

Anacardic acids exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for drug development.

NF-κB Signaling Pathway Inhibition

This compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer.[9] It suppresses the activation of IκBα kinase, leading to the abrogation of phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[9]

Histone Acetyltransferase (HAT) Inhibition

This compound is a known inhibitor of histone acetyltransferases (HATs), particularly p300 and PCAF.[10] By inhibiting HATs, this compound can modulate gene expression and has shown potential in sensitizing tumor cells to radiation therapy.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay [gavinpublishers.com]

- 4. mdpi.com [mdpi.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. jocpr.com [jocpr.com]

- 7. Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. a-highly-sensitive-gc-ms-method-for-simultaneous-determination-of-anacardic-acids-in-cashew-anacardium-occidentale-nut-shell-oil-in-the-presence-of-other-phenolic-lipid-derivatives - Ask this paper | Bohrium [bohrium.com]

- 9. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Inhibition of histone acetyltransferase activity by this compound sensitizes tumor cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Anacardic Acid in Oncology: A Technical Overview of its Mechanisms of Action

An in-depth guide for researchers, scientists, and drug development professionals on the multifaceted mechanisms of action of anacardic acid in cancer cells.

This compound (AA), a natural phenolic lipid predominantly found in the cashew nut shell liquid of Anacardium occidentale, has garnered significant attention for its diverse pharmacological activities, including potent anticancer effects.[1][2] Structurally similar to salicylic acid, this compound encompasses a mixture of 2-hydroxy-6-alkylbenzoic acid homologs that have demonstrated anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic properties across a spectrum of cancer cell lines and animal models.[3][4][5] This technical guide delineates the core molecular mechanisms through which this compound exerts its oncostatic effects, providing a comprehensive resource for the scientific community engaged in cancer research and drug discovery.

Core Mechanisms of Action

This compound's anticancer activity is not attributed to a single pathway but rather to its ability to modulate multiple, often interconnected, signaling cascades critical for cancer cell survival, proliferation, and metastasis.

Inhibition of Histone Acetyltransferases (HATs)

A primary and well-documented mechanism of this compound is its role as a non-specific inhibitor of histone acetyltransferases (HATs), particularly p300/CBP and PCAF.[3][6][7] HATs are crucial enzymes that regulate gene transcription by acetylating histone proteins, leading to a more relaxed chromatin structure.[3]

By inhibiting HATs, this compound can:

-

Alter Gene Transcription: The inhibition of HAT activity can lead to chromatin condensation, suppressing the transcription of genes essential for cancer cell proliferation and survival.[4]

-

Sensitize Cells to Radiation: AA has been shown to inhibit the Tip60 HAT, which is involved in the DNA damage response. This inhibition blocks the activation of ATM and DNA-PKcs kinases, sensitizing tumor cells to the cytotoxic effects of ionizing radiation.[8]

-

Suppress NF-κB Signaling: The HAT p300 is a coactivator for the NF-κB transcription factor. By inhibiting p300, this compound suppresses NF-κB-dependent gene expression.[3][9]

Downregulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating genes involved in inflammation, cell survival, proliferation, and invasion.[10][11] Constitutive NF-κB activation is a hallmark of many cancers. This compound potently suppresses both constitutive and inducible NF-κB activation through a multi-pronged approach.[9][10]

-

IKK Inhibition: It inhibits the IκBα kinase (IKK) complex, which is responsible for phosphorylating the NF-κB inhibitor, IκBα.[10]

-

Prevention of IκBα Degradation: By blocking IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα.[9]

-

Inhibition of p65 Translocation: With IκBα remaining intact, the p65 subunit of NF-κB is sequestered in the cytoplasm and cannot translocate to the nucleus to activate target gene transcription.[10]

This suppression of NF-κB leads to the downregulation of key gene products, including:

-

Proliferation markers: Cyclin D1, c-myc, COX-2.[10]

-

Anti-apoptotic proteins: Bcl-2, Bcl-xL, survivin, XIAP.[9][10]

-

Invasion and angiogenesis factors: MMP-9, ICAM-1, VEGF.[9][10]

Induction of Endoplasmic Reticulum (ER) Stress

This compound is a potent inducer of endoplasmic reticulum (ER) stress, which can trigger apoptosis in cancer cells.[12] Treatment with AA leads to a dose- and time-dependent increase in key ER stress markers:[12][13]

-

GRP78/BiP: A master regulator of the unfolded protein response (UPR).

-

Phosphorylated eIF2α: Attenuates global protein synthesis.

-

ATF4 and CHOP: Transcription factors that upregulate pro-apoptotic genes.

In prostate cancer, this ER stress-induced apoptosis is mediated through autophagy via the ER stress/DAPK3/Akt signaling pathway.[14]

Modulation of Other Key Cancer Pathways

-

Anti-Angiogenesis: this compound inhibits tumor angiogenesis by targeting the Src/FAK/Rho GTPases signaling pathway.[5][7] It effectively suppresses VEGF-induced proliferation, migration, and capillary-like structure formation in endothelial cells.[5]

-

Anti-Metastasis: It functions as a potent inhibitor of the epithelial-to-mesenchymal transition (EMT) by targeting the VEGF signaling pathway. This results in the upregulation of the epithelial marker E-cadherin and a decrease in mesenchymal markers like Twist and Snail.[15]

-

p53 Activation: In prostate cancer cells, this compound induces apoptosis through the activation of the p53 signaling pathway, increasing the phosphorylation of p53 on Ser15 and activating its target gene, p21.[3]

-

Hsp90 Inhibition: AA exhibits potent Hsp90 ATPase inhibition activity, leading to the degradation of Hsp90 client proteins, many of which are oncoproteins crucial for tumor progression.[1]

-

Androgen Receptor (AR) Inhibition: In prostate cancer, AA downregulates the androgen receptor, a key driver of prostate cancer progression, by suppressing its coactivator, p300.[3]

Quantitative Data Summary

This compound has demonstrated dose- and time-dependent cytotoxicity across various cancer cell lines.

Table 1: IC₅₀ Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19.7 | 24 | [1] |

| MCF-7 | ER+ Breast Cancer | ~20 | 48 | [16] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~30 | 48 | [16] |

| BT-20 | Triple-Negative Breast Cancer | ~35 | 48 | [16] |

| HCC1806 | Triple-Negative Breast Cancer | ~45 | 48 | [16] |

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment (24h) | % of Cells in G₀/G₁ Phase (Mean ± SD) | Reference |

| Control (Vehicle) | 51.1 ± 1.47 | [1] |

| 25 µM AA | 56.8 ± 2.57 | [1] |

| 50 µM AA | 62.2 ± 3.81 | [1] |

| 100 µM AA | 70.7 ± 2.01 | [1] |

Key Experimental Protocols

The following are summarized methodologies for experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in 96-well microtiter plates and allow them to adhere overnight.[1]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[1]

-

MTT Incubation: At the end of the treatment period, add 15 µl of MTT solution (5 mg/ml in PBS) to each well and incubate at 37°C for 4 hours.[1]

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µl of DMSO to each well to dissolve the formazan crystals. Incubate at room temperature for 10 minutes.[1]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined by non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-50 µg of protein per lane on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, p-IKK, p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, G₂/M).

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to distinguish between cell cycle phases.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[1]

Conclusion

This compound is a promising natural compound that exhibits robust anticancer activity by targeting multiple, critical cellular pathways. Its ability to inhibit HATs, suppress the pro-survival NF-κB pathway, induce ER stress-mediated apoptosis, and inhibit angiogenesis and metastasis underscores its potential as a multi-targeted therapeutic agent. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation. The continued exploration of this compound and its derivatives is warranted to fully harness its therapeutic potential in the treatment of various malignancies.

References

- 1. Anticancer effects of plant derived this compound on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (6-pentadecylsalicylic acid) induces apoptosis of prostate cancer cells through inhibition of androgen receptor and activation of p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits estrogen receptor alpha-DNA binding and reduces target gene transcription and breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (6-pentadecylsalicylic acid) inhibits tumor angiogenesis by targeting Src/FAK/Rho GTPases signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone Acetyltransferase (HAT) P300/CBP Inhibitors Induce Synthetic Lethality in PTEN-Deficient Colorectal Cancer Cells through Destabilizing AKT [ijbs.com]

- 7. dovepress.com [dovepress.com]

- 8. Inhibition of histone acetyltransferase activity by this compound sensitizes tumor cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induces cell apoptosis associated with induction of ATF4-dependent endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound induces cell apoptosis of prostatic cancer through autophagy by ER stress/DAPK3/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-metastatic action of this compound targets VEGF-induced signalling pathways in epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Anacardic Acid: A Potent Antibacterial Agent Against Gram-Positive Bacteria

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Anacardic acid, a naturally occurring phenolic lipid primarily sourced from the shell of the cashew nut (Anacardium occidentale), has garnered significant scientific interest for its potent biological activities.[1] Among these, its selective and powerful antibacterial action against a wide spectrum of gram-positive bacteria, including multidrug-resistant strains, stands out.[2][3][4] This technical guide provides a comprehensive overview of the antibacterial properties of this compound, focusing on its efficacy against gram-positive pathogens. It delves into the molecular mechanisms of action, presents quantitative efficacy data, details relevant experimental protocols, and explores the structure-activity relationship that governs its bactericidal effects. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the discovery and development of novel antimicrobial agents.

Mechanism of Antibacterial Action

The antibacterial activity of this compound against gram-positive bacteria is multifaceted, involving both biophysical and biochemical interactions. The primary mechanism is widely considered to be the disruption of the bacterial cell membrane.[5][6][7] However, evidence also points to the inhibition of essential bacterial enzymes and interference with key cellular processes.

Key Mechanisms:

-

Biophysical Membrane Disruption: this compound acts as a surfactant, physically disrupting the integrity of the bacterial cell membrane.[2][5][6][7] Its chemical structure, featuring a hydrophilic salicylic acid head and a long, hydrophobic alkyl chain, allows it to insert into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and eventual cell lysis.[8]

-

Inhibition of Cellular Respiration: Studies have shown that this compound can inhibit NADH oxidation by bacterial membrane fractions, suggesting interference with the electron transport chain and cellular respiration.[1][2]

-

Enzyme Inhibition: this compound has been shown to be a non-competitive inhibitor of key bacterial enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for glycolysis.[9]

-

Biofilm Inhibition: this compound effectively inhibits the formation of biofilms by gram-positive bacteria like Staphylococcus aureus and Streptococcus mutans.[10] This is achieved by disrupting the biofilm architecture, suppressing bacterial metabolism within the biofilm, and inhibiting the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix.[10]

-

Quorum Sensing Interference: The compound interferes with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression.[1][10]

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antibacterial Activity of Urea and Thiourea Derivatives of this compound Mixture Isolated from A Natural Product Cashew Nut Shell Liquid (CNSL) [scirp.org]

- 5. Antibacterial action of anacardic acids against methicillin resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial action of anacardic acids against methicillin resistant Staphylococcus aureus (MRSA) | Alphonsa Cashew Industries [alphonsacashew.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antimicrobial effect of this compound–loaded zein nanoparticles loaded on Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Antimicrobials this compound and Curcumin Are Not-Competitive Inhibitors of Gram-Positive Bacterial Pathogenic Glyceraldehyde-3-Phosphate Dehydrogenase by a Mechanism Unrelated to Human C5a Anaphylatoxin Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound as a promising natural antimicrobial agent: Mechanisms of action, biofilm inhibition, and advances in nano-encapsulation for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Anacardic Acid: A Technical Guide to its In Vivo Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Anacardic acid, a natural phenolic lipid found in the shell of the cashew nut (Anacardium occidentale), has garnered significant attention for its potent anti-inflammatory properties demonstrated in various preclinical in vivo models. This technical guide provides a comprehensive overview of the scientific evidence, detailing the experimental protocols, quantitative outcomes, and underlying molecular mechanisms of this compound's anti-inflammatory action.

Core Anti-inflammatory Activity

This compound has been shown to effectively mitigate acute inflammatory responses in animal models. A key study demonstrated that intraperitoneal administration of this compound in Swiss albino mice significantly reduced inflammation.[1][2][3][4] The optimal dose was identified as 25 mg/kg, which provided a more potent and consistent anti-inflammatory effect compared to both lower (10 mg/kg) and higher (50 mg/kg) doses.[2]

Key Quantitative Data on Anti-inflammatory Effects

| Experimental Model | Species | This compound Dose (i.p.) | Key Findings | Reference |

| Carrageenan-Induced Paw Edema | Mouse | 10 mg/kg | Significant reduction in paw edema after 4 hours. | [1] |

| 25 mg/kg | Significant reduction in paw edema at 1, 2, 3, and 4 hours (81.25%, 66.66%, 48.97%, and 54.76% inhibition, respectively). | [1][3] | ||

| 50 mg/kg | Significant reduction in paw edema at 3 and 4 hours (51.02% and 45.23% inhibition, respectively). | [1] | ||

| Carrageenan-Induced Peritonitis | Mouse | 25 mg/kg | Reduced leukocyte and neutrophil migration to the peritoneal cavity. | [1][3][4] |

| 25 mg/kg | Diminished myeloperoxidase (MPO) activity. | [1][3][4] | ||

| Prostaglandin E2-Induced Paw Edema | Mouse | 25 mg/kg | Significantly inhibited edema. | [2] |

| Dextran-Induced Paw Edema | Mouse | 25 mg/kg | Significantly inhibited edema. | [2] |

| Histamine-Induced Paw Edema | Mouse | 25 mg/kg | Significantly inhibited edema. | [2] |

| Compound 48/80-Induced Paw Edema | Mouse | 25 mg/kg | Significantly inhibited edema. | [2] |

| Diesel Exhaust Particle-Induced Lung Inflammation | Mouse | 50 mg/kg (oral) | Decreased levels of neutrophils and tumor necrosis factor in the lungs and bronchoalveolar lavage fluid. | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key in vivo experiments used to evaluate the anti-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation.

-

Animals: Swiss albino mice are commonly used.[1]

-

Acclimatization: Animals are allowed to acclimatize to laboratory conditions for a specified period before the experiment.

-

Grouping: Mice are randomly divided into control and treatment groups.

-

Pre-treatment: this compound, dissolved in a suitable vehicle (e.g., tween 80 and saline), is administered intraperitoneally (i.p.) at doses of 10, 25, and 50 mg/kg, 30 minutes before the induction of inflammation.[1][2][3] A positive control group receiving a standard anti-inflammatory drug like indomethacin (10 mg/kg, i.p.) is also included.[1] The vehicle control group receives only the vehicle.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[7]

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[1]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Carrageenan-Induced Peritonitis

This model is used to assess the effect of an anti-inflammatory agent on leukocyte migration.

-

Animals: Swiss albino mice are utilized.[1]

-

Pre-treatment: Mice are pre-treated with this compound (25 mg/kg, i.p.) or a vehicle 30 minutes prior to the inflammatory insult.[1]

-

Induction of Peritonitis: Carrageenan (300 μg) is injected into the peritoneal cavity.[1]

-

Peritoneal Lavage: Four hours after carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with a buffered saline solution containing EDTA.

-

Cell Counting: The total number of leukocytes in the peritoneal fluid is determined using a Neubauer chamber. Differential cell counts (neutrophils) are performed on stained cytospin preparations.

-

Biochemical Analysis: The peritoneal fluid can be centrifuged, and the supernatant used for the measurement of inflammatory mediators and enzymes like myeloperoxidase (MPO).[1]

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[8][9][10]

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] this compound has been shown to suppress NF-κB activation induced by various inflammatory stimuli.[8][9] This inhibition is achieved by targeting the upstream IκBα kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8][9] By preventing IκBα degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene transcription.[8]

Furthermore, this compound has been shown to inhibit the activity of histone acetyltransferases (HATs), which are also involved in the regulation of NF-κB activity.[8][9][10]

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the NF-κB signaling pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

The following diagram illustrates the general workflow for evaluating the in vivo anti-inflammatory effects of this compound.

References

- 1. Anti-Inflammatory, Antinociceptive, and Antioxidant Properties of this compound in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory, Antinociceptive, and Antioxidant Properties of this compound in Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound –. Ayurvedic medicine, old industrial phytochemical with newly discovered molecular actions and health properties - AGINGSCIENCES™ - Anti-Aging Firewalls™ [anti-agingfirewalls.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Anacardic Acid in Cancer Research: A Technical Guide to Mechanisms and Methodologies

An in-depth technical guide or whitepaper on the core.

Introduction

Anacardic acid (AA) is a naturally occurring phenolic lipid found predominantly in the shell of the cashew nut (Anacardium occidentale) and other plants of the Anacardiaceae family.[1][2][3] Traditionally used in herbal remedies, modern research has identified AA as a potent bioactive compound with a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][3] Its potential as a therapeutic agent in oncology stems from its ability to modulate multiple critical signaling pathways and sensitize cancer cells to conventional therapies.[3][4] This technical guide provides a comprehensive overview of this compound's application in cancer research, focusing on its mechanisms of action, quantitative efficacy, and the detailed experimental protocols used for its evaluation.

Quantitative Analysis of this compound Cytotoxicity

This compound has demonstrated significant anti-proliferative and cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The data below, compiled from multiple studies, illustrates the dose-dependent efficacy of this compound.

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19.7 µM | 24 hours | [5] |

| MCF-7 | Breast Adenocarcinoma | 18.90 µg/mL | Not Specified | |

| HepG-2 | Hepatocellular Carcinoma | 26.10 µg/mL | Not Specified | |

| MKN-45 | Gastric Cancer | 17.73 µg/mL | Not Specified | |

| PC-3 | Prostate Cancer | Effective in a dose-dependent manner | Not Specified | [1] |

| LNCaP | Prostate Cancer | Effective at 5, 25, 125 µM | Not Specified | [1] |

Mechanisms of Action and Key Signaling Pathways

This compound exerts its anticancer effects by targeting multiple cellular signaling pathways involved in cell proliferation, survival, apoptosis, and metastasis. As a known inhibitor of histone acetyltransferases (HATs), particularly p300 and PCAF, its influence on gene expression is a primary mechanism.[3][6]

Activation of the p53 Tumor Suppressor Pathway

This compound has been shown to activate the p53 signaling pathway, a central regulator of cell cycle arrest and apoptosis.[1] Treatment with AA increases the phosphorylation of p53, leading to the transactivation of its target genes, such as p21, which induces cell cycle arrest.[1] Furthermore, activated p53 can upregulate the expression of death receptors like DR4 and DR5, sensitizing cancer cells to apoptosis-inducing ligands like TRAIL.[1][7]

The Chmp1A-ATM-p53 Signaling Axis in Pancreatic Cancer

In pancreatic cancer models, this compound's anticancer activity is mediated through the activation of Charged Multivesicular Body Protein 1A (Chmp1A).[8][9] This activation subsequently triggers the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA damage, which in turn activates the p53 pathway, leading to reduced cell viability.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Enhances the Proliferation of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. williamscancerinstitute.com [williamscancerinstitute.com]

- 5. Anticancer effects of plant derived this compound on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits estrogen receptor alpha-DNA binding and reduces target gene transcription and breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combinatorial treatment with this compound followed by TRAIL augments induction of apoptosis in TRAIL resistant cancer cells by the regulation of p53, MAPK and NFκβ pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery, Isolation, and Biological Activity of Anacardic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacardic acid, a naturally occurring phenolic lipid found predominantly in the shell of the cashew nut (Anacardium occidentale), has garnered significant attention in the scientific community for its diverse biological activities.[1] This guide provides a comprehensive overview of the historical discovery and subsequent isolation of this compound, detailed experimental protocols for its extraction and purification, a comparative analysis of isolation methodologies, and an exploration of its interactions with key cellular signaling pathways.

A Historical Perspective: The Discovery and Elucidation of this compound

The journey of this compound research began in the mid-19th century. The first documented chemical analysis of the oil extracted from the cashew nut shell was published in 1847.[1] Initially, this oil was believed to be a single chemical entity. However, subsequent investigations revealed it to be a complex mixture of closely related phenolic compounds, leading to the use of the plural term "anacardic acids."[1]

These compounds are characterized as salicylic acid derivatives with a long alkyl chain, typically consisting of 15 or 17 carbon atoms. This alkyl side chain can be saturated or possess varying degrees of unsaturation (monoene, diene, or triene), and the specific composition of this mixture is dependent on the plant species.[1] Over the years, advancements in analytical chemistry have allowed for the separation and characterization of these individual components, paving the way for a deeper understanding of their structure-activity relationships.

Isolation and Purification of this compound: Methodologies and Protocols

The primary source of this compound is Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew nut processing industry.[2] Several methods have been developed for the isolation and purification of this compound from CNSL, each with its own advantages in terms of yield, purity, and scalability.

Solvent Extraction of Cashew Nut Shell Liquid (CNSL)

The initial step in isolating this compound is typically the extraction of CNSL from the cashew nut shells.

Experimental Protocol:

-

Preparation: Cashew nut shells are separated from the kernels and air-dried. The dried shells are then ground into smaller particles to increase the surface area for extraction.

-

Extraction: A Soxhlet apparatus is commonly employed for the extraction. 440 g of ground cashew nut shells are placed in the Soxhlet extractor with 1200 mL of hexane as the solvent.[3]

-

Reflux: The mixture is heated to the boiling point of the solvent (approximately 80°C for hexane) and allowed to reflux for a period of 4 hours.[3]

-

Concentration: After extraction, the solvent is removed from the extract using a rotary evaporator under reduced pressure at 60°C to yield the crude CNSL.[3]

Isolation of this compound via Calcium Hydroxide Precipitation

This method relies on the acidic nature of this compound to form a salt, which precipitates out of the solution, allowing for its separation from other phenolic components of CNSL.

Experimental Protocol:

-

Dissolution: 100 g of natural CNSL is dissolved in a mixture of methanol and 5% water.[2]

-

Precipitation: 50 g of calcium hydroxide (Ca(OH)₂) is slowly added to the solution while stirring continuously.[2]

-

Heating: The mixture is then heated to a temperature of 45-50°C for 3 hours with continuous stirring to facilitate the formation of calcium anacardate precipitate.[2]

-

Filtration and Washing: The precipitate is filtered and washed with methanol to remove impurities.[2]

-

Acidification and Extraction: The calcium anacardate precipitate is suspended in distilled water, and 11 M hydrochloric acid (HCl) is added to protonate the anacardate back to this compound. The this compound is then extracted using ethyl acetate.[2]

-

Drying and Evaporation: The ethyl acetate layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the isolated this compound.[2] A yield of approximately 60% can be expected with this method.[2]

Purification by Column Chromatography

Column chromatography is a widely used technique for the separation of the different components of CNSL to obtain high-purity this compound.

Experimental Protocol:

-

Column Preparation: A chromatographic column (e.g., 10 cm long and 5 cm wide) is packed with silica gel (e.g., particle size 0.063 - 0.2 mm) as the adsorbent.[3]

-

Sample Loading: 3 mL of CNSL is loaded onto the prepared column.[3]

-

Elution: A series of solvent systems with increasing polarity are used to elute the different components:

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing this compound.

-

Concentration: The pooled fractions are concentrated using a rotary evaporator to obtain the purified this compound. A yield of up to 92% of the this compound mixture can be achieved with this purification step.[3]

Supercritical Carbon Dioxide (scCO₂) Extraction

This method offers a "green" alternative to traditional solvent-based extraction, utilizing supercritical CO₂ as the solvent.

Experimental Protocol:

-

Sample Preparation: The crude natural CNSL is mixed with a solid adsorbent.

-

Extraction Conditions: The extraction is carried out under supercritical conditions. Optimal conditions have been found to be a temperature of 50°C and a pressure of 300 bar, with a CO₂ flow rate of 5 g/min .[4]

-

Extraction Time: Under these conditions, a high purity of this compound can be quantitatively isolated within 150 minutes.[4]

-

Product Recovery: The this compound is recovered by depressurizing the system, which causes the CO₂ to return to its gaseous state, leaving behind the solvent-free extract. This method can yield up to 82% of the total this compound from crude CNSL.[4]

Quantitative Comparison of Isolation Methods

The choice of isolation method can significantly impact the yield and purity of the obtained this compound. The following table summarizes key quantitative data from the described methods.

| Method | Starting Material | Yield | Purity | Key Parameters | Reference |

| Calcium Hydroxide Precipitation | Natural CNSL | ~60% | Not specified | Precipitation with Ca(OH)₂, acidification with HCl | [2] |

| Column Chromatography (Purification) | CNSL | Up to 92% (of AA mixture) | High (component separation) | Silica gel adsorbent, gradient elution | [3] |

| Supercritical CO₂ Extraction | Crude Natural CNSL | 82% (of total this compound) | High | 50°C, 300 bar, 5 g/min CO₂ flow rate, 150 min | [4] |

Physicochemical Properties of this compound

This compound is a yellow, oily liquid that is partially miscible with ethanol and ether but nearly immiscible with water.[1] It is a mixture of 2-hydroxy-6-alkylbenzoic acids, with the alkyl chain typically being C15 or C17. The degree of unsaturation in this side chain influences the properties of the individual this compound components.

| Property | Value | Reference |

| Molecular Formula (Saturated C15) | C₂₂H₃₆O₃ | |

| Appearance | Yellow liquid | [1] |

| Solubility | Partially miscible with ethanol and ether; nearly immiscible with water | [1] |

Biological Activities and Signaling Pathways

This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects. These activities are attributed to its ability to modulate various cellular signaling pathways.

Inhibition of Nuclear Factor-κB (NF-κB) Signaling

This compound is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[5][6] It exerts its inhibitory effect by suppressing the activation of IκBα kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[5]

Caption: this compound inhibits the NF-κB signaling pathway.

Histone Acetyltransferase (HAT) Inhibition

This compound is a potent inhibitor of histone acetyltransferases (HATs), particularly p300 and p300/CBP-associated factor (PCAF).[7] HATs are enzymes that play a crucial role in chromatin remodeling and gene transcription by acetylating histone proteins. By inhibiting HAT activity, this compound can modulate the expression of various genes involved in cellular processes such as proliferation and apoptosis.[8][9] The inhibition of p300 HAT by this compound has been shown to be non-competitive.[8]

Caption: this compound inhibits histone acetyltransferase (HAT) activity.

Targeting of the Src/FAK/Rho GTPase Signaling Pathway

This compound has been demonstrated to inhibit tumor angiogenesis by targeting the Src/Focal Adhesion Kinase (FAK)/Rho GTPase signaling pathway.[10][11] It blocks the activities of Src and FAK kinases, which are crucial for cell migration, proliferation, and survival.[10] This inhibition leads to the inactivation of Rac1 and Cdc42 GTPases and the activation of RhoA-GTPase, ultimately suppressing the formation of new blood vessels that tumors need to grow.[10]

Caption: this compound targets the Src/FAK/Rho GTPase pathway.

Conclusion

This compound, a readily available natural product from a renewable resource, continues to be a subject of intense research due to its promising therapeutic potential. This guide has provided a detailed overview of its history, various isolation techniques with comparative data, and insights into its mechanisms of action at the molecular level. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration and application of this versatile compound.

References

- 1. Anacardic acids - Wikipedia [en.wikipedia.org]

- 2. This compound Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay [gavinpublishers.com]

- 4. Isolation of this compound from natural cashew nut shell liquid (CNSL) using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Histone Acetyltransferase Inhibitor this compound Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone acetyltransferase inhibitor this compound causes changes in global gene expression during in vitro Plasmodium falciparum development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (6-pentadecylsalicylic acid) inhibits tumor angiogenesis by targeting Src/FAK/Rho GTPases signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Anacardic Acid Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anacardic acids, a family of phenolic lipids derived primarily from cashew nut shell liquid (CNSL), have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds, characterized by a salicylic acid moiety with a long alkyl chain at the C6 position, exhibit a fascinating structure-activity relationship (SAR) that governs their efficacy as anticancer, antibacterial, and enzyme-inhibiting agents. This technical guide provides an in-depth analysis of the SAR of anacardic acids, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Core Structure-Activity Relationship Principles

The biological activity of anacardic acid is intrinsically linked to two key structural features: the salicylic acid head and the hydrophobic alkyl tail . Modifications to either of these components can significantly impact the compound's potency and selectivity.

-

The Salicylic Acid Moiety: The carboxyl and hydroxyl groups on the aromatic ring are crucial for many of this compound's biological functions. This hydrophilic head is believed to be responsible for chelating metal ions within the active sites of various enzymes, a key mechanism in their inhibition.[1][2] For instance, the inhibition of lipoxygenase is thought to begin with the chelation of iron in the enzyme's active site by the salicylic acid portion of the molecule.[1]

-

The Alkyl Side Chain: The length and degree of unsaturation of the C15 alkyl chain play a pivotal role in modulating the biological activity of anacardic acids.

-

Antibacterial Activity: The antibacterial potency of anacardic acids against Gram-positive bacteria is significantly influenced by the side chain. Generally, an increase in the number of double bonds in the alkyl chain correlates with enhanced antibacterial activity.[3] For example, this compound with a triene side chain is more potent against S. mutans and S. aureus than its saturated or monoene counterparts.[4] However, for activity against P. acnes, a saturated linear alkyl chain is sufficient.[4]

-

Enzyme Inhibition: The nature of the alkyl chain also affects enzyme inhibition. For histone acetyltransferase (HAT) inhibition, hydrogenation of the unsaturated side chain to a saturated one does not significantly alter the inhibitory activity, suggesting that unsaturation is not a critical factor for this particular target.[4] In contrast, for soybean lipoxygenase-1 inhibition, the monoene this compound is a potent competitive inhibitor, while the diene analog can act as a substrate at low concentrations.[1][5]

-

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various this compound analogs, providing a clear comparison of their potencies.

Table 1: Antibacterial Activity of Anacardic Acids (Minimum Inhibitory Concentration in µg/mL)

| Compound | Streptococcus mutans (ATCC 25175) | Staphylococcus aureus (ATCC 12598) | Propionibacterium acnes (ATCC 11827) | Reference |

| This compound (C15:0, saturated) | >800 | >800 | 0.78 | [4] |

| This compound (C15:1, monoene) | 6.25 | 100 | 0.78 | [4] |

| This compound (C15:2, diene) | 3.13 | 25 | 0.78 | [4] |

| This compound (C15:3, triene) | 1.56 | 6.25 | 0.78 | [4] |

| Salicylic Acid | - | - | - | [3] |

Table 2: Enzyme Inhibitory Activity of Anacardic Acids (IC50 Values)

| Target Enzyme | This compound Analog | IC50 Value | Reference |

| p300 (Histone Acetyltransferase) | This compound (mixture) | ~8.5 µM | [6][7] |

| PCAF (Histone Acetyltransferase) | This compound (mixture) | ~5 µM | [6][7] |

| Tip60 (Histone Acetyltransferase) | This compound | Maximal inhibition between 10-30 µM | [8] |

| Soybean Lipoxygenase-1 | This compound (C15:1, monoene) | 6.8 µM | [5] |

| Soybean Lipoxygenase-1 | This compound (C15:0, saturated) | 14.3 µM | [9] |

| Mushroom Tyrosinase | 6-[8(Z),11(Z),14-pentadecatrienyl]salicylic acid | - | [6] |

| α-Glucosidase | This compound (monoene) | 5.1 ± 0.2 μM | [10] |

| α-Glucosidase | This compound (diene) | 5.8 ± 2.2 μM | [10] |

| α-Glucosidase | This compound (triene) | 9.7 ± 0.1 μM | [10] |

| Angiotensin I Converting Enzyme (ACE) | This compound (triene) | 12 µM | [11] |

| Angiotensin I Converting Enzyme (ACE) | This compound (saturated) | 39 µM | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's structure-activity relationship.

Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is based on the filter binding assay method used to assess the inhibition of p300 and PCAF HATs.

Materials:

-

Recombinant p300 or PCAF enzyme

-

HeLa core histones or histone H3 N-terminal peptide as substrate

-

[³H]acetyl-CoA

-

This compound analogs dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

-

P81 phosphocellulose filter paper

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures in the assay buffer containing the HAT enzyme (e.g., 5 ng of p300 or 15 ng of PCAF) and the histone substrate (e.g., 800 ng of core histones).

-

Add varying concentrations of this compound analogs (e.g., 3-25 µM) or DMSO (as a control) to the reaction mixtures.

-

Initiate the reaction by adding [³H]acetyl-CoA.

-

Incubate the reaction mixtures at 30°C for a specified time (e.g., 30 minutes).

-

Spot the reaction mixtures onto the P81 phosphocellulose filter paper to capture the acetylated histones.

-

Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]acetyl-CoA.

-

Air dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of HAT inhibition by comparing the radioactivity in the presence of this compound to the control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of this compound analogs against bacterial strains.

Materials:

-

Bacterial strains (e.g., S. mutans, S. aureus)

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

-

This compound analogs dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the this compound analog.

-

Perform serial two-fold dilutions of the this compound analog in the growth medium in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria in medium without inhibitor) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the this compound analog that completely inhibits visible bacterial growth.[13][14] Alternatively, bacterial growth can be quantified by measuring the optical density at 600 nm.

Lipoxygenase Inhibition Assay

This protocol outlines a spectrophotometric method to measure the inhibition of soybean lipoxygenase-1.

Materials:

-

Soybean lipoxygenase-1 (EC 1.13.11.12, type 1)

-

Linoleic acid as substrate

-

This compound analogs dissolved in ethanol

-

Borate buffer (pH 9.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing borate buffer and linoleic acid.

-

Add the this compound analog solution or ethanol (as a control) to the reaction mixture.

-

Initiate the reaction by adding the soybean lipoxygenase-1 enzyme solution.

-

Monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) at 25°C. This absorbance change corresponds to the formation of the conjugated diene hydroperoxide product.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values can be calculated from a dose-response curve.[5][15]

Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to screen for tyrosinase inhibitors.

Materials:

-

Mushroom tyrosinase

-

L-DOPA as substrate

-

This compound analogs

-

Phosphate buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the tyrosinase enzyme, L-DOPA, and this compound analogs in the phosphate buffer.

-

In a 96-well plate, add the tyrosinase solution and the this compound analog at various concentrations. Include a control with buffer instead of the inhibitor.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the initial velocity of the reaction from the linear phase of the absorbance curve.

-

Determine the percentage of inhibition and calculate the IC50 value.[6][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for SAR studies.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound targets the Src/FAK/Rho GTPases signaling pathway.

Caption: A typical experimental workflow for this compound SAR studies.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Design and evaluation of this compound derivatives as anticavity agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay [gavinpublishers.com]

- 4. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoxygenase inhibitory activity of anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ARHGAP42 is activated by Src-mediated tyrosine phosphorylation to promote cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. structure-antibacterial-activity-relationships-of-anacardic-acids - Ask this paper | Bohrium [bohrium.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. activeconceptsllc.com [activeconceptsllc.com]

A Technical Guide to Anacardic Acids from Alternative Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacardic acids, a class of phenolic lipids, are gaining significant attention in the scientific community for their diverse pharmacological activities, including potent antitumor, antibacterial, and anti-inflammatory properties. While commercially sourced primarily from cashew nut shell liquid (CNSL), a byproduct of the cashew industry, a growing body of research is unveiling a diverse array of alternative botanical sources. This guide provides an in-depth exploration of these sources, presenting quantitative data, detailed experimental protocols for their analysis, and insights into their mechanisms of action through key signaling pathways. This resource is intended to empower researchers and drug development professionals in their pursuit of novel therapeutics derived from these versatile natural compounds.

Natural Sources of Anacardic Acids Beyond Cashews

Anacardic acids are not exclusive to the cashew tree (Anacardium occidentale). They are distributed across various plant families, often as part of their defense mechanisms. The following sections detail prominent alternative sources, with quantified concentrations of anacardic acids presented for comparative analysis.

Quantitative Data on Anacardic Acid Content

The concentration of anacardic acids varies significantly depending on the plant species, the specific part of the plant, and the extraction method employed. The following table summarizes the quantitative data reported in the scientific literature for several promising alternative sources.

| Plant Species | Family | Plant Part | This compound Derivatives | Concentration | Reference(s) |

| Ginkgo biloba | Ginkgoaceae | Immature Seeds | Ginkgolic acids (C13:0, C15:1, C17:2, etc.) | Not explicitly quantified in mg/g, but noted as efficiently synthesized.[1] | [1] |

| Pelargonium x hortorum (Geranium) | Geraniaceae | Glandular Trichome Exudate | C22:1, C24:1, and other ω-5 unsaturated anacardic acids | Not explicitly quantified in mg/g, but secreted as a viscous exudate.[2] | [2] |

| Ozoroa insignis | Anacardiaceae | Fruits | 6-[8(Z)-pentadecenyl] this compound, 6-[10(Z)-heptadecenyl] this compound | Not explicitly quantified in mg/g, but isolated as major components. | |

| Root Bark | 6-tridecyl this compound, 6-[8(Z)-pentadecenyl] this compound, 6-[10(Z)-heptadecenyl] this compound, 6-nonadecyl this compound | Not explicitly quantified in mg/g, isolated as significant constituents. | |||

| Knema hookeriana | Myristicaceae | Stem Bark | Various this compound derivatives | Not explicitly quantified in mg/g, but isolated with significant binding properties (Ki values from 0.2 to 18 μM).[3] | [3] |

| Knema oblongifolia | Myristicaceae | Leaves | Various this compound derivatives | Not explicitly quantified in mg/g, isolated in amounts ranging from 2.4 to 38 mg from the extract.[4] | [4] |

| Mangifera indica (Mango) | Anacardiaceae | Peel | Anacardic acids | Present, but quantitative data is not readily available in the reviewed literature. | |

| Pistacia vera (Pistachio) | Anacardiaceae | Hulls | Anacardic acids (13:0, 13:1, 15:0, 15:1, 17:1) | Identified as the most prevalent polyphenolic compounds in pistachio hulls.[5] | [5] |

Note: The table highlights the presence and isolation of anacardic acids from these sources. For many of these non-cashew sources, the focus of the research has been on the identification and biological activity of specific this compound congeners rather than the total quantitative yield from the raw material. Further targeted quantitative studies are warranted for many of these promising species.

Experimental Protocols

The successful isolation and quantification of anacardic acids are crucial for their further investigation. This section provides detailed methodologies for key experimental procedures cited in the literature.

Extraction of Anacardic Acids

a) Solvent Extraction (General Protocol)

This method is widely used for the initial extraction of anacardic acids from plant materials.

-

Materials:

-

Dried and powdered plant material (e.g., leaves, bark, hulls).

-

Soxhlet apparatus.

-

Solvents: Hexane, ethyl acetate, methanol, or a mixture of H₂O/MeOH/HCl.[6]

-

Rotary evaporator.

-

-

Procedure:

-

Weigh a known amount of the dried, powdered plant material.

-

Place the material in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the chosen solvent (hexane is often efficient for the less polar anacardic acids).[6]

-

Heat the flask to initiate the extraction cycle. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the chamber housing the thimble.

-

Once the chamber is full, the solvent is siphoned back to the flask, carrying the extracted compounds.

-

Continue the extraction for a sufficient period (typically several hours) to ensure complete extraction.

-

After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract containing anacardic acids.

-

b) Supercritical Fluid Extraction (SFE) with CO₂

SFE is a green technology that offers high selectivity and yields pure extracts.

-

Apparatus: Supercritical fluid extractor.

-

Materials:

-

Ground plant material.

-

Supercritical grade carbon dioxide (CO₂).

-

Co-solvent (optional, e.g., ethanol or methanol).

-

-

-